

# Elucidation of the Structure of 5-aminopyrimidin-4(5H)-one: A Technical Guide

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## Compound of Interest

Compound Name: 5-aminopyrimidin-4(5H)-one

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **5-aminopyrimidin-4(5H)-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the key spectroscopic and analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a detailed experimental protocol for its synthesis is not extensively documented in readily available literature, a general synthetic pathway is outlined. This document also explores the tautomeric nature of the molecule, a critical aspect for understanding its chemical behavior and biological activity. All data is presented in a structured format to facilitate analysis and comparison.

## Introduction

**5-aminopyrimidin-4(5H)-one**, also known as 5-amino-4-hydroxypyrimidine, is a pyrimidine derivative that serves as a precursor in the synthesis of purines and other biologically active molecules.<sup>[1]</sup> Its structure, characterized by an amino group at the C5 position and a keto group at the C4 position, allows for the existence of tautomeric forms, which can influence its reactivity and interaction with biological targets. Accurate structural elucidation is paramount for its application in drug design and development. This guide summarizes the available data and provides a framework for its characterization.

## Molecular Structure and Properties

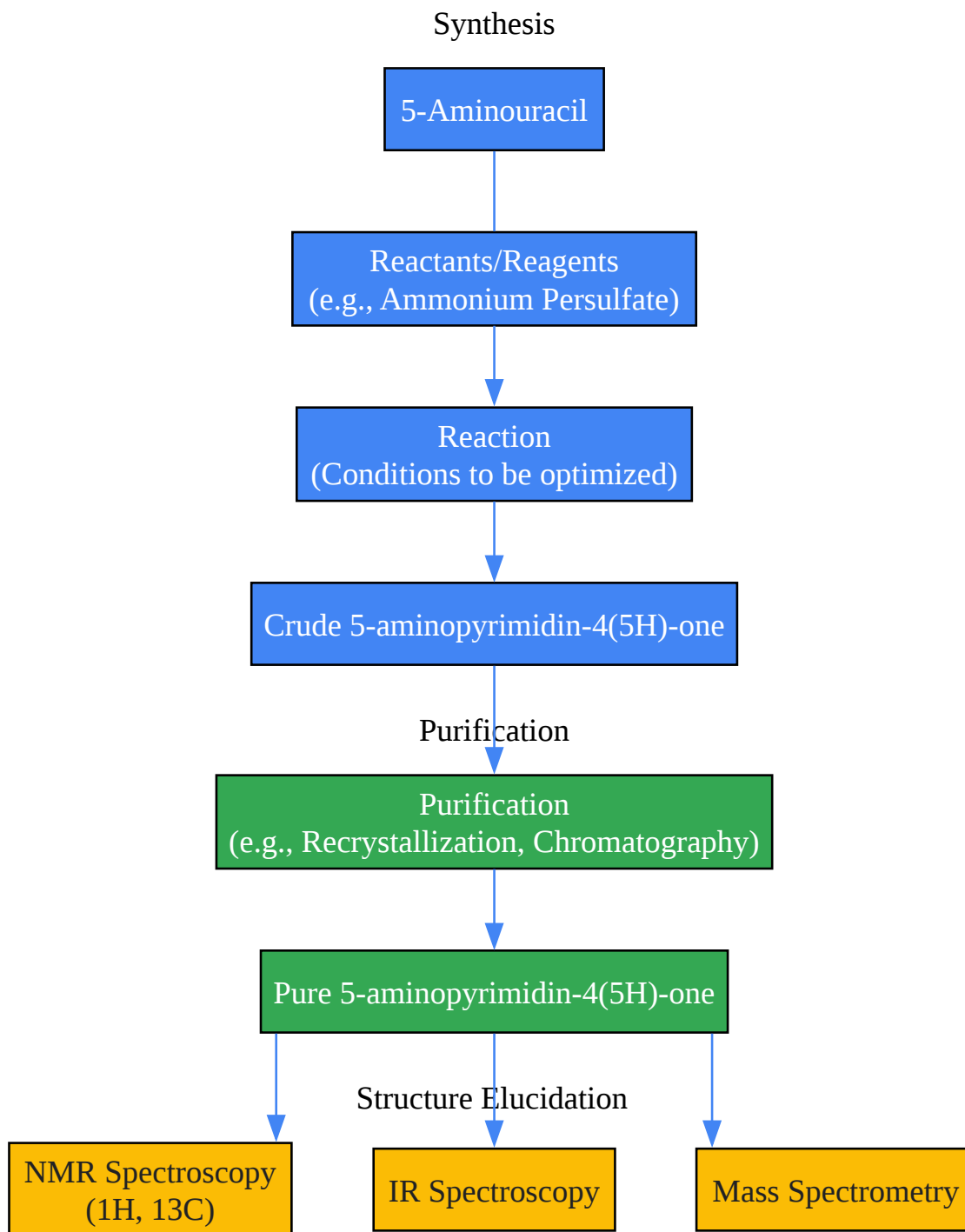
The fundamental properties of **5-aminopyrimidin-4(5H)-one** are summarized in the table below.

Property	Value	Reference
CAS Number	69785-94-0	[2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> O	[2]
Molecular Weight	111.10 g/mol	[2]
IUPAC Name	5-aminopyrimidin-4(5H)-one	
Synonyms	5-Amino-4-hydroxypyrimidine, 5-Amino-4-pyrimidinol	[2]

## Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **5-aminopyrimidin-4(5H)-one** is not readily available in the searched literature, a general synthetic approach involves the use of 5-aminouracil as a starting material. One vendor-provided description mentions its synthesis from the reaction of 5-aminouracil with ammonium persulfate and diacetate.[1]

A generalized workflow for a potential synthesis and characterization process is depicted below.



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**Figure 1:** General workflow for the synthesis and characterization of **5-aminopyrimidin-4(5H)-one**.

## Tautomerism

**5-aminopyrimidin-4(5H)-one** can exist in tautomeric equilibrium between the keto form (**5-aminopyrimidin-4(5H)-one**) and the enol form (5-amino-4-hydroxypyrimidine). The predominant tautomer can be influenced by factors such as the solvent and the solid-state packing. For related hydroxypyrimidines, the keto form is often more stable.

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## References

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